Oxepinac

Description

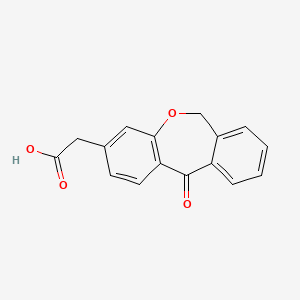

Structure

2D Structure

3D Structure

Properties

CAS No. |

55689-65-1 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)acetic acid |

InChI |

InChI=1S/C16H12O4/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18) |

InChI Key |

PYIHCGFQQSKYBO-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)CC(=O)O |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)CC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

55689-65-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6,7-dihydro-11-oxodibenz(b,e)oxepin-3-acetic acid DD-3314 oxepinac oxepinac monosodium salt |

Origin of Product |

United States |

Synthetic Methodologies for Oxepinac and Its Analogues

General Synthetic Routes to the Dibenz[b,e]oxepin Nucleus

The formation of the seven-membered oxepin (B1234782) ring fused between two benzene (B151609) rings can be accomplished through several strategic bond formations.

One of the most direct and widely employed methods for constructing the dibenz[b,e]oxepin-11(6H)-one core is the intramolecular Friedel-Crafts acylation. This reaction typically involves the cyclization of a 2-(phenoxymethyl)benzoic acid precursor. researchgate.net The acid is first converted to a more reactive acyl chloride, often using thionyl chloride. researchgate.net The subsequent intramolecular cyclization is promoted by a Lewis acid, such as aluminum chloride, or a strong protic acid like polyphosphoric acid (PPA). researchgate.netgoogle.com This electrophilic aromatic substitution reaction forges the C-C bond between the carbonyl group and the adjacent benzene ring, closing the seven-membered ring to yield the tricyclic ketone. researchgate.net This ketone is a crucial intermediate, as the carbonyl group at the 11-position can be subsequently reduced to a methylene (B1212753) group to afford the 6,11-dihydrodibenz[b,e]oxepin skeleton of Oxepinac.

Other cyclization strategies include radical cyclizations, which have been used to synthesize related dibenzo[b,f]oxepin natural products and demonstrate the versatility of radical chemistry in forming seven-membered rings. nih.govresearchgate.net

Intramolecular nucleophilic aromatic substitution (SNAr) provides an alternative pathway for forming the diaryl ether linkage that is central to the dibenz[b,e]oxepin nucleus. In this approach, a precursor is designed with a nucleophilic hydroxyl group and an aromatic ring activated towards nucleophilic attack by an electron-withdrawing group (e.g., a nitro group) in a suitable position. nih.gov The intramolecular reaction, typically mediated by a base, results in the displacement of a leaving group (like a halide) and the formation of the C-O bond that closes the oxepin ring. This method is particularly useful for synthesizing highly functionalized derivatives. nih.govnih.gov

Cascade or tandem reactions offer an efficient means of constructing complex molecular architectures in a single pot. One such strategy involves a sequence initiated by a Knoevenagel condensation followed by an intramolecular Ullmann ether formation. nih.gov While often applied to dibenzo[b,f]oxepine systems, the principle is broadly applicable. The process begins with the condensation of an active methylene compound with an aldehyde to form a stilbene-type intermediate. This is followed by a copper-catalyzed intramolecular Ullmann coupling, where a phenol (B47542) attacks an aryl halide within the same molecule to form the diaryl ether bond and complete the oxepin ring system. nih.govthieme-connect.de This one-pot procedure avoids the isolation of intermediates and can lead to high yields of the desired tricyclic product. nih.gov

A classic ring-expansion strategy, the Wagner-Meerwein rearrangement, can be employed to convert a six-membered xanthene scaffold into the seven-membered dibenz[b,e]oxepin system. nih.gov This acid-catalyzed reaction typically starts with a 9-(hydroxyalkyl)xanthene derivative. Protonation of the hydroxyl group leads to its departure as a water molecule, generating a carbocation. A subsequent 1,2-rearrangement, involving the migration of one of the aryl groups from the central carbon to the adjacent carbon, results in the expansion of the central ring from six to seven members, yielding the dibenz[b,e]oxepin skeleton. This method provides a unique entry into the ring system from more readily available xanthene precursors.

Targeted Synthesis of this compound and Specific Substituents

While general methods provide access to the core nucleus, the synthesis of a specific molecule like this compound requires strategies that allow for precise control over the placement of substituents.

The synthesis of this compound and its isomers, such as the well-studied drug Isoxepac (6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid), demonstrates a common and effective strategy where the acetic acid side chain is incorporated into the starting materials before the key ring-closing reaction. prepchem.comgoogle.com

In a typical synthesis for an acetic acid-substituted dibenz[b,e]oxepinone, a phenylacetic acid derivative serves as one of the primary building blocks. For the synthesis of Isoxepac, the precursor is 4-(2-carboxybenzyloxy)phenylacetic acid. prepchem.com This molecule already contains the required phenylacetic acid moiety and the phenoxy ether linkage. The crucial step is the intramolecular Friedel-Crafts cyclization of this precursor, which is effected by dehydrating agents like polyphosphoric acid or a mixture of phosphorus pentoxide and an alcohol. google.comprepchem.com This reaction closes the seven-membered ring to form 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid directly. prepchem.com The final step to obtain a compound like this compound would involve the reduction of the ketone at the 11-position. This "pre-installation" approach is highly convergent and avoids potentially problematic late-stage functionalization of the aromatic ring.

Table 1: Comparison of Cyclization Conditions for Isoxepac Synthesis

| Precursor | Reagents | Temperature | Duration | Product | Ref |

| 4-(2-carboxybenzyloxy)phenylacetic acid | P₂O₅, Absolute Ethanol, Tetramethylene sulfone | 86-90 °C | 4 hours | 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid | prepchem.com |

| 4-(2-hydroxy benzyloxy) phenylacetic acid | Polyphosphoric acid, Glacial acetic acid, Cyclohexane | 70-85 °C | 4 ± 2 hours | 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid | google.com |

Stereoselective and Enantioselective Synthetic Considerations

Achieving stereocontrol in the synthesis of this compound analogues is crucial, as the three-dimensional arrangement of atoms can significantly influence their pharmacological activity. While specific enantioselective syntheses of this compound itself are not extensively detailed in publicly available literature, the principles of asymmetric synthesis applied to the broader dibenz[b,f]oxepine and related oxepine-containing natural products provide a clear framework for accessing chiral, non-racemic derivatives.

Key strategies for inducing stereoselectivity include:

Chirality Transfer: This approach often utilizes a chiral starting material, and the existing stereocenter directs the formation of new ones. A notable example is the use of a Lewis acid-promoted Claisen rearrangement in the synthesis of certain natural products, which facilitates the establishment of a tertiary stereocenter. nih.gov

Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over the other is a powerful tool. For instance, the Katsuki–Sharpless asymmetric epoxidation has been a key step in the enantioselective synthesis of a benzo[c]oxepine structural core, demonstrating the potential for catalytic methods to introduce chirality into the oxepine skeleton with high enantiomeric excess. mdpi.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic route to direct a stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed.

Chiral Resolution: This classical method involves the separation of a racemic mixture into its constituent enantiomers. mdpi.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through techniques like crystallization. mdpi.com Chiral chromatography is another common method for separating enantiomers. mdpi.com

The synthesis of various natural products containing the dibenzo[b,f]oxepine or dihydrooxepin moiety often necessitates careful control of stereochemistry. For example, the total synthesis of compounds like bulbophylol-B has involved intramolecular Ullmann-type coupling of a dihydrostilbene precursor to form the fused dihydro[b,f]oxepine ring system. researchgate.net While this specific example may not be enantioselective in its key cyclization step, it highlights the importance of controlling the geometry of precursors to achieve the desired diastereoselectivity.

| Strategy | Description | Key Reactions/Reagents | Applicability to this compound Analogues |

|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | Katsuki–Sharpless Asymmetric Epoxidation, Noyori Asymmetric Hydrogenation | Introduction of chiral centers in the oxepine ring or side chains. |

| Chirality Transfer | Transfer of stereochemical information from a chiral starting material. | Lewis Acid-Promoted Claisen Rearrangement | Establishing stereocenters based on a chiral precursor. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Formation of diastereomeric salts with chiral resolving agents (e.g., tartaric acid, brucine), Chiral HPLC | Isolation of specific enantiomers of this compound or its derivatives. |

Novel Synthetic Strategies for this compound and Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for constructing the dibenz[b,f]oxepine scaffold. These novel strategies often focus on minimizing step counts, avoiding harsh reagents, and enabling the synthesis of a diverse range of derivatives.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resource, and cost-efficiency. Several one-pot methods for the synthesis of dibenz[b,f]oxepines have been reported.

A notable example is a cascade process that involves an intermolecular nucleophilic aromatic substitution followed by an intramolecular Knoevenagel condensation. mdpi.com This strategy has been successfully applied to the total synthesis of anticancer natural products like bauhinoxepin C. mdpi.com In a typical procedure, a substituted phenol reacts with a 2-fluorobenzaldehyde (B47322) derivative in the presence of a base such as cesium carbonate to afford the dibenz[b,f]oxepine product in good yields. mdpi.com

Another efficient one-pot approach involves the reaction of 2-halobenzaldehydes with (2-hydroxyphenyl)acetonitriles. This base-mediated reaction proceeds through a sequential aldol (B89426) condensation and an intramolecular ether formation to yield the dibenz[b,f]oxepine core. nih.gov

| One-Pot Strategy | Starting Materials | Key Reactions | Yield Range |

|---|---|---|---|

| Cascade SNAr/Knoevenagel Condensation | Substituted phenols and 2-fluorobenzaldehyde derivatives | Nucleophilic aromatic substitution, Knoevenagel condensation | Moderate to good |

| Sequential Aldol/Intramolecular Etherification | 2-halobenzaldehydes and (2-hydroxyphenyl)acetonitriles | Aldol condensation, Intramolecular ether formation | Up to 77% |

The development of transition-metal-free reactions is a significant goal in green chemistry, as it avoids the use of often toxic and expensive metal catalysts. For the synthesis of the dibenz[b,f]oxepine scaffold, several transition-metal-free methods have been established.

The aforementioned one-pot cascade reaction involving nucleophilic aromatic substitution and Knoevenagel condensation is a prime example of a transition-metal-free synthesis. mdpi.com This approach relies on the inherent reactivity of the starting materials under basic conditions to drive the cyclization and formation of the tricyclic system.

Another strategy involves an intramolecular SNAr (nucleophilic aromatic substitution) reaction. nih.gov For instance, a suitably substituted stilbene (B7821643) derivative can undergo intramolecular cyclization to form the dibenz[b,f]oxepine ring. This method has been used in a short and efficient synthesis of the dibenz[b,f]oxepine framework. nih.gov

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a new single molecule with potentially enhanced or synergistic biological activities. The dibenz[b,f]oxepine scaffold has been utilized as a building block in the synthesis of such hybrid molecules.

A notable example is the synthesis of photoswitchable dibenzo[b,f]oxepine derivatives. nih.gov In these hybrids, the dibenz[b,f]oxepine moiety is connected to an azobenzene (B91143) unit. researchgate.netsemanticscholar.org Azobenzenes are known to undergo reversible E/Z isomerization upon irradiation with light of specific wavelengths. nih.gov By incorporating this photoswitchable unit, the biological activity of the hybrid molecule can potentially be controlled spatiotemporally. nih.gov

The synthesis of these hybrids typically involves the formation of an amide bond between an amine-functionalized dibenz[b,f]oxepine and a carboxylic acid-functionalized azobenzene derivative. researchgate.net These photoswitchable dibenzo[b,f]oxepine-azobenzene hybrids have been investigated as potential microtubule inhibitors for applications in photopharmacology. nih.gov

| Hybrid Molecule Type | Scaffolds Combined | Linkage | Potential Application |

|---|---|---|---|

| Photoswitchable Dibenzo[b,f]oxepine | Dibenzo[b,f]oxepine and Azobenzene | Amide bond | Photopharmacology, Microtubule inhibitors |

| Biphenylmethoxydibenzo[b,f]oxepine | Dibenzo[b,f]oxepine and Biphenyl | Methylene ether | Potential microtubule inhibitors |

Structure Activity Relationship Sar Studies of Oxepinac and Its Derivatives

Ligand-Based SAR Analysis

Ligand-based SAR analysis focuses on correlating the structural features of a series of ligands with their observed biological activities, without explicit knowledge of the target receptor structure. This approach relies on identifying common pharmacophores, exploring the impact of different substituents, and understanding the contribution of the core scaffold to activity.

Receptor-Based SAR and Molecular Docking Studies

Receptor-based SAR, often complemented by computational techniques like molecular docking, seeks to understand the interactions between a ligand and its biological target at a molecular level. This approach requires knowledge or a model of the three-dimensional structure of the receptor.

Computational Approaches to Ligand-Target Interactions

Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are widely used in modern drug discovery to predict and understand ligand-target interactions. justia.comresearchgate.netnih.govnih.gov Molecular docking aims to predict the preferred orientation (binding pose) of a ligand within the binding site of a receptor and estimate the binding affinity. researchgate.net QSAR methods develop mathematical models that relate structural descriptors of compounds to their biological activity, allowing for the prediction of activity for new, untested compounds. justia.comresearchgate.net While the provided search results mention the application of these techniques to related compounds and drug discovery efforts in general, specific detailed computational studies focusing on the interaction of Oxepinac with its primary biological targets (e.g., COX enzymes) were not found. However, the principles applied in docking studies for other benzoxepine (B8326511) derivatives targeting different proteins, such as topoisomerase 1, illustrate the methodology that could be used to study this compound's interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models that correlate the quantitative biological activity of compounds with their structural and physicochemical properties, expressed as numerical descriptors nih.govwikipedia.orgimist.ma. These models aim to predict the activity of new, untested compounds nih.govwikipedia.org.

Development of Predictive Models for this compound Activity

The development of predictive QSAR models for compounds like this compound involves establishing a mathematical relationship between molecular descriptors and biological activity wikipedia.orgimist.ma. This typically begins with a dataset of compounds with known structures and measured biological activities. Statistical methods are then applied to identify the descriptors that best correlate with the observed activity imist.mabuecher.de. While a specific QSAR model explicitly developed for this compound's primary reported activities was not detailed in the search results, this compound has been mentioned in the context of QSAR methods being used to predict the potency and efficacy of congeners google.com. QSAR models are generally developed to summarize the relationship between chemical structures and biological activity within a dataset and subsequently predict the activities of new chemicals wikipedia.org.

Descriptors and Statistical Methods in QSAR

QSAR models utilize molecular descriptors, which are numerical representations of a compound's structural and physicochemical properties wikipedia.orgimist.ma. These can include constitutional, topological, electronic, and spatial descriptors nih.govnih.govresearchgate.net. The selection of appropriate descriptors is crucial for building a robust QSAR model nih.govkg.ac.rs.

Various statistical methods are employed in QSAR modeling to build the relationship between descriptors and activity imist.mabuecher.de. Multiple linear regression (MLR) is a common technique used to model linear relationships between a dependent variable (activity) and independent variables (descriptors) nih.govmdpi.commdpi.com. Other methods include partial least squares (PLS), principal component analysis (PCA), and machine learning techniques like artificial neural networks (ANN) and support vector machines (SVM), particularly useful for high-dimensional or non-linear data buecher.denih.govresearchgate.netresearchgate.net. The goal is to find a statistically significant equation that can accurately predict the biological activity based on the chosen descriptors imist.manih.gov. Validation of the developed model is essential to assess its reliability and predictive power buecher.demdpi.com.

Conformational Analysis and its Implications for SAR

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and the energies associated with these conformations ic.ac.ukdrugdesign.org. A molecule exists as an equilibrium mixture of its various conformers, with the relative abundance determined by their free energies ic.ac.uk.

Conformational analysis is important for SAR because the specific three-dimensional shape of a molecule can significantly influence its interaction with a biological target, such as a protein receptor or enzyme ic.ac.uknih.gov. The bioactive conformation, which is the conformation that binds to the target and elicits a biological response, is often one of the low-energy conformers nih.gov. Understanding the preferred conformations and their flexibility can provide insights into how structural modifications might affect the molecule's ability to bind to its target and thus its activity nih.gov. While specific conformational analysis studies of this compound related to its SAR were not detailed in the search results, the principle holds that the conformational preferences of this compound and its derivatives would play a role in their biological activity by influencing their presentation to a biological target nih.govub.edu.

Preclinical Pharmacological Investigations of Oxepinac

In Vitro Studies of Oxepinac Biological Activity

In vitro studies provide controlled environments to examine the direct effects of this compound on biological targets, such as receptors, enzymes, and cellular processes.

Investigation of Molecular Pathways and Cellular Responses

Studies investigating molecular pathways and cellular responses would typically involve treating cells with this compound and analyzing changes in protein expression, signaling cascades, and cellular functions. For example, research on related NSAIDs has explored their impact on pathways involving reactive oxygen species (ROS) generation, cyclic nucleotide signaling (cAMP and cGMP), and the downregulation of proteins like survivin, which is involved in apoptosis inhibition. nih.govabdominalkey.com These studies often utilize techniques such as Western blotting, PCR, and reporter gene assays to elucidate the mechanisms by which a compound exerts its effects.

Biofilm Inhibition Studies in Microbial Models

Research on compounds structurally related to this compound, specifically new dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes, has demonstrated biofilm inhibitory effects against various microbial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). mdpi.comscienceopen.com These studies often quantify biofilm formation in the presence of the compound and determine the minimum biofilm eradication concentration (MBEC). For instance, one study reported that certain newly synthesized oxepines exhibited intensive anti-fungal biofilm effects with low MBEC values, superior to a positive control. mdpi.com

Here is a representative table illustrating the type of data that might be generated in biofilm inhibition studies with related compounds:

| Compound | Microbial Strain | Biofilm Inhibition Effect | MBEC (µg/mL) |

| 7a | B. subtilis | Inhibitory | 156 |

| 7a | C. albicans | Anti-fungal biofilm | 39 |

| 7c | E. coli | Inhibitory | Up to 625 |

| 7c | C. albicans | Extremely active | 4.8 |

| 7f | B. subtilis | Inhibitory | 39 |

Note: This table is illustrative based on findings from related compounds and represents the type of data that would be presented in this section if specific this compound data were available. mdpi.com

Cytotoxicity Assessments in Cell Lines for Early Screening

Cytotoxicity studies are crucial in early preclinical screening to assess the potential toxicity of a compound to various cell lines. These assays help determine a compound's safety profile and identify concentrations that cause minimal harm to healthy cells while potentially affecting target cells (e.g., cancer cells or microbial cells). Research on related dibenz[b,e]oxepin derivatives designed as potential antimicrobial agents included cytotoxicity assessments on cell lines such as HCT8 cells. scienceopen.com These studies reported that active compounds exhibited low or acceptable cytotoxicity levels, suggesting a potential for development with minimal side effects on human cells. scienceopen.com Common methods for assessing cytotoxicity include assays that measure cell viability or metabolic activity.

In Vivo Preclinical Models for Mechanistic Studies

In vivo preclinical models are essential for understanding the effects of this compound within a living organism, including its pharmacokinetics, efficacy in disease models, and potential mechanisms of action in a more complex biological system. researchgate.netgoogle.com

Animal Models for Disease Pathophysiology Research

Animal models are widely used to study the pathophysiology of diseases and evaluate the efficacy of potential therapeutic agents like this compound. Given this compound's historical context as an anti-inflammatory drug, animal models of inflammatory conditions, such as those used to study osteoarthritis or rheumatoid arthritis, would be relevant for investigating its effects. ncats.iohku.hk Animal models are also utilized in cancer chemoprevention research, particularly rodent models of chemically induced carcinogenesis, where NSAIDs have shown the ability to inhibit tumor formation. nih.govabdominalkey.com Furthermore, animal models are employed to study the mechanisms of various diseases, including metabolic disorders like diabetes, infectious diseases caused by pathogens like Klebsiella pneumoniae, and neurological conditions. mdpi.comfrontiersin.org Studies in animal models can provide insights into how this compound influences disease progression, reduces inflammation, or modulates immune responses. google.com For example, studies in mice and rabbits have been used to assess the potential teratogenic effects of this compound. ncats.io

| Animal Model Type | Relevance to this compound Research (Based on related compounds/NSAIDs) | Potential Research Focus |

| Rodent models of chemically induced carcinogenesis | NSAIDs have shown efficacy in inhibiting tumor formation. nih.govabdominalkey.com | Investigating this compound's potential in cancer chemoprevention. |

| Animal models of inflammatory conditions (e.g., arthritis) | This compound was developed as an anti-inflammatory drug. ncats.iohku.hk | Studying this compound's anti-inflammatory effects and mechanisms. |

| Animal models of infectious diseases (e.g., bacterial infections) | Related compounds show antimicrobial/antibiofilm activity. mdpi.comscienceopen.com | Evaluating this compound's efficacy against specific pathogens and its impact on biofilm formation in vivo. |

| General toxicology models (e.g., rats, rabbits) | Used for safety assessments in preclinical development. ncats.ionih.gov | Assessing systemic effects and potential organ toxicity. |

Note: This table outlines potential areas of in vivo research based on the known properties of this compound and related compounds, and the common use of these animal models in preclinical studies.

Evaluation of Target Engagement in Rodent Models

Target engagement studies in rodent models aim to determine if a compound interacts with its intended molecular target within a living system. For NSAIDs like this compound, a primary historical target is cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins, mediators of inflammation and pain. mdpi.comnih.gov Preclinical research on NSAIDs often involves assessing the inhibition of COX activity in rodent tissues or in cellular assays derived from rodents.

However, research also indicates that some NSAIDs may exert effects through mechanisms independent of COX inhibition, involving alternative targets or pathways. mdpi.comnih.gov These can include interactions with targets such as cyclic GMP phosphodiesterases (PDEs) or peroxisome proliferator-activated receptor gamma (PPARγ), among others. mdpi.comnih.gov Evaluating the engagement of this compound with these potential COX-independent targets in rodent models would typically involve a range of biochemical, cellular, and in vivo studies to demonstrate a direct interaction or a functional outcome resulting from such interaction.

Investigation of Systemic Effects on Organ Systems in Animal Models

Studies evaluating systemic effects typically involve administering the compound to animals and then examining various organ systems for any changes – macroscopic or microscopic – and assessing biochemical and physiological parameters. This can include evaluating effects on the cardiovascular system, gastrointestinal tract, renal function, hepatic function, and the central nervous system. iasp-pain.orggeaerospace.com

While a reference to chronic toxicity studies of this compound in Arzneimittel.-forschung exists gesundheitsindustrie-bw.de, detailed findings regarding specific systemic effects on various organ systems from this or other studies in animal models were not provided in the search results. General preclinical animal studies are conducted to help ensure the safety and efficacy of potential pharmaceutical products and to understand their interactions within complex biological systems. geaerospace.com

Metabolic Studies of Oxepinac

In Vitro Metabolic Pathways Identification

In vitro studies are instrumental in dissecting the specific enzymatic reactions and pathways involved in the metabolism of a compound like oxepinac under controlled laboratory conditions. These studies often utilize liver microsomes, hepatocytes, or recombinant enzymes to simulate metabolic processes occurring in the body.

Enzyme Systems Involved in this compound Biotransformation

The biotransformation of xenobiotics, including drugs, is primarily carried out by a variety of enzyme systems. These typically involve Phase I and Phase II metabolic enzymes. Phase I enzymes, such as cytochrome P450 (CYP) enzymes, often introduce or expose functional groups through oxidation, reduction, or hydrolysis. Phase II enzymes catalyze conjugation reactions, attaching endogenous molecules like glucuronic acid, sulfate, or amino acids to the parent drug or its Phase I metabolites, increasing their water solubility and facilitating excretion researchgate.netnih.gov.

While specific details on the in vitro enzyme systems responsible for this compound's biotransformation are not extensively detailed in the provided search results, the general principles of drug metabolism involving CYP enzymes and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and aminoacyltransferases are relevant researchgate.netnih.govmedsafe.govt.nzdynamed.com. Studies on other compounds with similar structural features or therapeutic classes often involve these enzyme systems mdpi.comgoogle.comnih.govpharmgkb.org.

Identification of Primary and Secondary Metabolites

In vitro studies aim to identify the initial products of metabolic reactions (primary metabolites) and subsequent transformation products (secondary metabolites). These metabolites can be formed through various reactions such as oxidation, reduction, hydrolysis, and conjugation. The identification of these metabolites provides insights into the metabolic pathways the parent compound undergoes.

Based on in vivo studies in various species, this compound is primarily metabolized to conjugates researchgate.net. The major urinary metabolite in dogs and humans was identified as the acyl type glucuronide of this compound, while in rats and mice, the taurine-conjugate was the main urinary metabolite researchgate.net. While these findings are from in vivo studies, they strongly suggest that glucuronidation and taurine (B1682933) conjugation are significant metabolic pathways for this compound, likely mediated by relevant conjugating enzymes in in vitro systems as well. Phase I oxidative metabolism could also potentially occur, leading to primary metabolites that are then conjugated.

In Vivo Metabolic Profiling in Animal Models

In vivo metabolic profiling in animal models is essential to understand the complete metabolic fate of a compound within a living system, considering absorption, distribution, metabolism, and excretion (ADME). These studies also help in identifying species-specific differences in metabolism.

Elucidation of Metabolic Fate in Different Animal Species

Studies on the pharmacokinetics and biotransformation of this compound have been conducted in mice, rats, dogs, and humans researchgate.netresearchgate.net. After oral administration, this compound was rapidly and well absorbed in these species researchgate.net. The metabolic fate of this compound showed marked species differences, particularly in the form of conjugates produced researchgate.net.

In rats and mice, the primary urinary metabolite detected was the taurine-conjugate of this compound. In contrast, the major urinary metabolite in dogs and humans was identified as the acyl type glucuronide of this compound researchgate.net. The route of excretion also varied among species. Within 24 hours of oral administration, the excretion in urine and feces was 49.4% and 13.8% of the dose in rats, 42.7% and 17.7% in dogs, and 74.6% and 3.5% in mice, respectively researchgate.net. Biliary excretion was significant in rats researchgate.net.

These species differences in metabolism and excretion are important considerations when extrapolating animal data to humans epa.govepa.gov.

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

Cytochrome P450 enzymes are a superfamily of enzymes that play a central role in the oxidative metabolism of many drugs and xenobiotics medsafe.govt.nzdynamed.com. Other metabolic enzymes, including Phase II conjugating enzymes, are also critical for drug biotransformation and elimination researchgate.netnih.gov.

While the specific CYP isoforms involved in the Phase I metabolism of this compound are not explicitly detailed in the provided results, the general involvement of cytochrome P450 enzymes in drug metabolism is well-established medsafe.govt.nzdynamed.com. Given that glucuronidation and taurine conjugation are major metabolic pathways for this compound researchgate.net, enzymes such as UDP-glucuronosyltransferases (UGTs) and aminoacyltransferases are likely to play a significant role in its in vivo biotransformation across different species.

Metabolite Identification and Quantification using Advanced Techniques

Advanced analytical techniques are crucial for the identification and quantification of metabolites in biological samples from in vivo studies. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose, providing high sensitivity and structural information about metabolites nih.govmdpi.comnih.govsciex.com.

In the studies on this compound, metabolites were identified and quantified in urine and feces researchgate.net. While the specific advanced techniques used are not detailed in the provided snippets, the identification of conjugates like acyl glucuronides and taurine conjugates suggests the use of techniques capable of separating and characterizing these polar molecules. The quantification of metabolites allows for the determination of the extent of metabolism via different pathways and the mass balance of the administered dose.

The following table summarizes some key findings regarding this compound metabolism in different animal species:

| Species | Major Urinary Metabolite | Primary Conjugation Type | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Significant Biliary Excretion |

| Rat | Taurine-conjugate | Taurine conjugation | 49.4 | 13.8 | Yes |

| Mouse | Taurine-conjugate | Taurine conjugation | 74.6 | 3.5 | Not specified |

| Dog | Acyl glucuronide | Glucuronidation | 42.7 | 17.7 | Not specified |

| Human | Acyl glucuronide | Glucuronidation | Not specified | Not specified | Not specified |

Note: Data compiled from search result researchgate.net.

Theoretical Predictions of Metabolic Soft Spots

Theoretical prediction of metabolic soft spots, also known as sites of metabolism (SoM) or metabolic hotspots, plays a crucial role in modern drug discovery and development. These computational methods aim to identify the most likely positions within a molecule where metabolic transformations, primarily catalyzed by enzymes such as cytochrome P450s (CYPs), are likely to occur chemistryviews.orgmoldiscovery.comnih.govresearchgate.net. Identifying these soft spots early in the drug design process allows chemists to modify the molecular structure to improve metabolic stability and predict potential metabolites chemistryviews.orgmoldiscovery.com.

Various computational approaches are employed for predicting metabolic soft spots, including rule-based systems, machine learning models, and structure-based methods that consider the interaction between the compound and metabolizing enzymes nih.govfrontiersin.org. Software tools like MetaSite and StarDrop are examples of platforms used for predicting SoMs, often focusing on common metabolic reactions catalyzed by enzymes like CYPs moldiscovery.comoptibrium.com. These tools typically analyze the chemical environment of atoms within a molecule and use algorithms, sometimes combined with experimental data, to estimate the likelihood of metabolism at specific sites nih.govfrontiersin.orgoptibrium.com.

Analytical Methodologies for Oxepinac Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of pharmaceutical compounds like Oxepinac. It allows for the effective separation of the target analyte from metabolites, impurities, and matrix components, which is a prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of this compound and its derivatives due to its robustness and applicability to a wide range of compounds. humanjournals.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. humanjournals.com

Methods have been developed for the specific separation and quantification of the geometric (E)- and (Z)-isomers of related dibenz[b,e]oxepin compounds. phenomenex.com Successful separation is often achieved using silica (B1680970) microparticle columns with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and chloroform (B151607) with an amine modifier. humanjournals.com For assays following United States Pharmacopeia (USP) monographs, C8 (L7) columns are frequently used under isocratic conditions with a buffered methanol (B129727) mobile phase. phenomenex.com The performance of these methods is evaluated based on resolution between the isomers, peak symmetry (tailing factor), and the relative standard deviation (%RSD) of replicate injections. phenomenex.com

Gradient reversed-phase HPLC methods have also been developed for purity and assay testing, often utilizing C18 columns. usp.orgwho.int These methods are validated for specificity, linearity, accuracy, and precision to ensure they are suitable for their intended purpose. usp.orgresearchgate.net Detection is commonly performed using UV-Vis or photodiode array (PDA) detectors. usp.orgwho.int

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Purospher® STAR RP-8e (125 x 4 mm, 5 µm) | Waters Xterra RP18 (150 x 4.6 mm, 5 µm) usp.org | Phenomenex C18 Luna (250 mm x 4.6 mm, 5 µm) who.int |

| Mobile Phase | Methanol:Monobasic Sodium Phosphate buffer (30:70), pH 2.5 | Acetonitrile and Ammonium Bicarbonate buffer (pH 7.0) usp.org | Methanol:Acetonitrile:Buffer (40:30:30, v/v/v) who.int |

| Flow Rate | 1.0 mL/min | 1.0 mL/min usp.org | 0.5 mL/min who.int |

| Detection | UV | PDA (207 nm) usp.org | UV (254 nm) who.int |

| Mode | Isocratic | Gradient usp.org | Isocratic who.int |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound and its metabolites. humanjournals.comnih.gov GC is well-suited for volatile and thermally stable compounds. humanjournals.com For less volatile compounds like this compound and its hydroxylated metabolites, derivatization is often necessary to increase their volatility and improve chromatographic performance. monash.edumdpi.com Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA). monash.eduresearchgate.net

GC methods have been developed for the stereoselective measurement of E- and Z-isomers and their metabolites in biological matrices. monash.edu These analyses typically employ capillary columns, such as a DB-17 or HP-5MS. mdpi.comresearchgate.net Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix before analysis. nih.govmdpi.com The use of a nitrogen-phosphorous detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like this compound. mdpi.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | DB-17 (0.25 µm phase) researchgate.net | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm) mdpi.com |

| Sample Preparation | Liquid-Liquid Extraction monash.edu | Solid-Phase Extraction nih.govmdpi.com |

| Derivatization | Trifluoroacetic anhydride (TFAA) monash.eduresearchgate.net | BSTFA with 1% TMCS mdpi.com |

| Detector | Mass Spectrometry (MS) nih.govmonash.edu | Nitrogen-Phosphorous Detector (NPD) or MS mdpi.com |

| Application | Stereoselective analysis of isomers and metabolites monash.edu | Quantification in whole blood or urine mdpi.com |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for assessing its purity by identifying the presence of any related substances or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the complex tricyclic system of this compound. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule. rsc.orgamerican.edu

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectra reveal the number of chemically distinct carbon atoms. semanticscholar.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the spectra. researchgate.net These studies can also provide insight into the conformation of the dibenz[b,e]oxepin ring system in solution. american.edusemanticscholar.org

| Technique | Information Obtained | Application in this compound Research |

|---|---|---|

| ¹H NMR | Proton chemical shifts, spin-spin coupling, integration | Identifies the number and type of hydrogen atoms, and their connectivity. nih.gov |

| ¹³C NMR | Carbon chemical shifts | Identifies the number and type of carbon atoms in the molecule's backbone. semanticscholar.orgspectrabase.com |

| COSY | ¹H-¹H correlations | Establishes which protons are coupled (adjacent) to each other. researchgate.net |

| HMQC/HSQC | Direct ¹H-¹³C correlations | Identifies which protons are directly attached to which carbon atoms. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects molecular fragments and confirms the overall structure. researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ispub.com By measuring the absorption of infrared radiation, an IR spectrum is generated which serves as a unique molecular "fingerprint". ispub.com For this compound, IR spectroscopy can confirm the presence of key structural features.

The analysis of the IR spectrum of a related compound, Doxepin (B10761459), reveals characteristic absorption bands. jetir.org The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations are observed in the 1470-1620 cm⁻¹ region. jetir.orgrfppl.co.in A crucial band for the this compound structure is the C-O-C (ether) stretching vibration, which is expected in the 1000-1300 cm⁻¹ range. jetir.org The aliphatic C-H stretching from the propylamino side chain would be found in the 2850-3000 cm⁻¹ region. jetir.org Fourier Transform Infrared (FTIR) spectroscopy is a modern application of this technique that provides higher resolution and sensitivity. xjtu.edu.cn

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Relevance to this compound Structure |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Confirms presence of the dibenzo rings. jetir.org |

| Aliphatic C-H Stretch | 2850 - 3000 | Indicates the N,N-dimethylpropylidene side chain. jetir.org |

| Aromatic C=C Stretch | 1470 - 1620 | Characteristic of the benzene (B151609) rings. jetir.org |

| C-O-C (Ether) Stretch | 1000 - 1300 | Confirms the central oxepine ring. jetir.org |

| C-N Stretch | 820 - 1030 | Indicates the tertiary amine group on the side chain. jetir.org |

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com For this compound analysis, MS is often coupled with chromatographic techniques like HPLC or GC. nih.gov

In Liquid Chromatography-Mass Spectrometry (LC-MS), electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecules [M+H]⁺. nih.govresearchgate.net Subsequent fragmentation of this precursor ion using tandem mass spectrometry (MS/MS) yields characteristic product ions that are used for structural confirmation and sensitive quantification. nih.gov For Doxepin, a common related compound, the [M+H]⁺ ion is observed at m/z 280.1, and a major, stable product ion is found at m/z 107.0. nih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS), electron ionization (EI) is typically used, which is a higher-energy technique that results in more extensive fragmentation. nist.gov The resulting mass spectrum shows a molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks that form a distinct pattern, aiding in identification. nist.gov The fragmentation often occurs at bonds adjacent to heteroatoms or at points of branching. libretexts.org

| Technique | Ionization Method | Precursor Ion (m/z) for Doxepin [M] | Key Product/Fragment Ions (m/z) | Application |

|---|---|---|---|---|

| LC-MS/MS | Electrospray (ESI) | 280.1 ([M+H]⁺) nih.gov | 107.0 nih.gov | Sensitive quantification in biological fluids. nih.gov |

| GC-MS | Electron Ionization (EI) | 279 ([M]⁺) nist.gov | 234, 207, 58 nist.gov | Identification and structural confirmation. nih.gov |

Theoretical and Computational Chemistry Studies on Oxepinac

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations are a class of computational methods used to study the electronic structure and properties of atoms and molecules. postgrad.comucsd.edu These methods solve the Schrödinger equation (or approximations of it) to describe the behavior of electrons within a molecule. QM calculations are essential for understanding chemical bonding, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in chemistry and physics to investigate the electronic structure of many-body systems, including molecules. wikipedia.orgscispace.com DFT focuses on the electron density distribution within a molecule rather than the more complex many-electron wave function, which significantly reduces computational cost while still providing valuable insights into electronic properties. scispace.comyoutube.com

For a molecule like Oxepinac, DFT calculations could be applied to:

Determine the ground-state electronic structure: This involves calculating the distribution of electrons in the molecule, which is crucial for understanding its chemical behavior. wikipedia.orgscispace.com

Analyze molecular orbitals: DFT can provide information about the energies and shapes of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is related to the molecule's reactivity and stability. nih.gov

Calculate atomic charges and bond orders: These parameters help in understanding the polarity of different parts of the molecule and the strength of chemical bonds.

Optimize molecular geometry: DFT can be used to find the most stable three-dimensional arrangement of atoms in this compound.

Research findings on other compounds using DFT for electronic structure analysis highlight its capabilities. For instance, DFT has been used to investigate the electronic structure of other organic molecules, examining HOMO-LUMO energies and molecular electrostatic potential surfaces to understand reactivity and potential interaction sites. nih.govmdpi.com

Prediction of Spectroscopic Properties

QM calculations, including DFT, can be used to predict various spectroscopic properties of a molecule. This is valuable for comparing theoretical results with experimental data and for helping to interpret experimental spectra.

For this compound, QM calculations could predict:

Vibrational Spectroscopy (IR and Raman): Calculating vibrational frequencies and intensities can help in assigning peaks in experimental IR and Raman spectra, providing information about the functional groups and molecular vibrations present. Studies on other organic molecules have used DFT to calculate vibrational spectra for structural confirmation and analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts and coupling constants can aid in the assignment of experimental NMR signals and provide insights into the local electronic environment of different nuclei in this compound. Computational methods are frequently used to calculate NMR parameters for flexible molecules to assist in conformational analysis and peak assignment, especially for diastereotopic protons. chemrxiv.orgsjsu.edu

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and intensities, which correspond to the absorption bands observed in UV-Vis spectra. This helps in understanding the electronic transitions occurring within the molecule. TD-DFT has been applied to predict UV-Vis spectra of organic species. iastate.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the motion of atoms and molecules over time. ebsco.comnih.gov By applying classical mechanics to the particles (atoms), MD simulations provide insights into the dynamic behavior, conformational changes, and interactions of molecular systems. ebsco.com

For this compound, MD simulations could be employed to study:

Conformational Analysis and Flexibility Studies

Organic molecules, especially those with rotatable bonds and rings, can adopt multiple conformations. MD simulations can explore the conformational space of this compound and assess its flexibility. nih.govresearchgate.net

MD simulations can provide data on:

Conformational ensembles: Sampling different possible shapes the this compound molecule can adopt in various environments (e.g., in solution or bound to a protein).

Transitions between conformers: Studying how the molecule changes from one conformation to another over time.

Flexibility of specific regions: Identifying parts of the molecule that are more flexible than others.

Analyzing conformational flexibility using MD simulations is important for understanding how a molecule might interact with a binding site on a protein. Studies on other flexible molecules have utilized MD to analyze conformational preferences and dynamics. rsc.orgrsc.org

Ligand-Protein Interaction Dynamics

Understanding how a small molecule like this compound interacts with target proteins is crucial in chemical biology and rational design. MD simulations can provide a dynamic view of these interactions. nih.govelifesciences.orgleeds.ac.ukmdpi.com

MD simulations of this compound interacting with a protein could investigate:

Binding pose stability: Assessing how stable the orientation and position of this compound are within a protein binding site over time.

Interaction energies: Estimating the strength of interactions (e.g., hydrogen bonds, van der Waals forces) between this compound and the protein.

Conformational changes: Observing if and how the protein or this compound changes shape upon binding.

Residence time: Providing insights into how long this compound might stay bound to the protein.

MD simulations are widely used to study protein-ligand interactions, providing dynamic structural and energetic information crucial for understanding binding mechanisms and guiding the design of molecules with desired interaction profiles. nih.govleeds.ac.ukmdpi.comnih.gov

Cheminformatics and Bioinformatics Approaches

Cheminformatics and bioinformatics utilize computational tools and databases to manage, analyze, and interpret chemical and biological data. google.com.nagoogle.comgoogle.comgoogle.com.na These fields play a supportive role in understanding the properties and potential behavior of compounds like this compound.

Cheminformatics approaches could involve:

Molecular property prediction: Using computational models to predict various physical and chemical properties of this compound based on its structure, such as lipophilicity (XlogP is predicted as 2.4 for this compound uni.lu), molecular weight (268.07355 Da uni.lu), and other descriptors.

Similarity searching: Identifying molecules structurally similar to this compound that may have known properties or activities.

Chemical space analysis: Placing this compound within a chemical space defined by various molecular descriptors to understand its novelty and relationship to other known compounds.

Bioinformatics approaches, when combined with cheminformatics (often referred to as chemoinformatics), can be used to:

Target identification and analysis: While this compound's biological targets are outside the scope, bioinformatics methods are generally used to identify and characterize protein targets that a molecule might interact with.

Pathway analysis: Investigating biological pathways that might be affected by a molecule.

'In silico' ADMET prediction: Predicting absorption, distribution, metabolism, excretion, and toxicity properties using computational models. Some studies on related dibenz[b,e]oxepin derivatives have employed in silico methods to predict pharmacokinetic profiles. nih.govresearchgate.net

These computational approaches provide valuable insights that complement experimental studies and can guide further research into the properties and potential applications of this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction involves using computational models to estimate how a compound will behave within a biological system in terms of its absorption into the bloodstream, distribution to different tissues, metabolism by enzymes, and excretion from the body. nih.govresearchgate.netmerckvetmanual.com These predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic profile of a potential drug candidate. researchgate.netri.senih.govresearchgate.net For compounds like this compound, in silico ADME studies can provide insights into its likely bioavailability, how it might be distributed throughout the body, the potential metabolic transformations it could undergo, and its primary routes of elimination. merckvetmanual.com Studies on related dibenz[b,e]oxepin derivatives have shown that in silico analysis can predict optimal pharmacokinetic profiles, including good cell membrane permeability and intestinal absorption, and can indicate potential targets and lack of carcinogenic effects. researchgate.netnih.gov While specific detailed in silico ADME data solely focused on this compound were not extensively found in the search results, the application of these methods to related oxepin (B1234782) derivatives highlights their relevance to this class of compounds. researchgate.netnih.gov Computational methods for ADME prediction are continuously evolving, with new models and algorithms being developed to improve accuracy. nih.goviapchem.org

Target Prediction and Pathway Analysis

Computational target prediction aims to identify the biological molecules (such as proteins) that a compound is likely to interact with. Pathway analysis then explores the biological cascades or networks that these predicted targets are involved in, providing a broader understanding of the compound's potential effects on cellular processes. nih.gov For this compound, computational studies could be used to predict its potential binding partners and the downstream biological pathways that might be modulated by these interactions. While the search results did not provide specific computational target prediction or pathway analysis data for this compound, studies on other compounds utilize these techniques to understand mechanisms of action and identify potential therapeutic uses. nih.govnih.gov For instance, network pharmacology integrated with molecular docking is used to reveal the potential mechanisms of traditional Chinese medicine compounds by identifying targets and pathways. nih.gov This indicates that similar computational approaches could be applied to this compound to infer its potential biological activities and the pathways it might influence.

Virtual Screening for Novel this compound-like Compounds

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to possess desired properties, such as binding to a specific biological target or having a favorable ADME profile. researchgate.netnih.govresearchgate.netnih.gov This process can significantly accelerate the identification of potential drug candidates or compounds with similar characteristics to a known active molecule like this compound. researchgate.netscribd.com By using the structure of this compound or information about its known (or predicted) interactions, computational models can screen libraries of millions of compounds to find those that are structurally similar or predicted to interact with the same targets. nih.govresearchgate.netnih.gov Virtual screening often employs techniques like molecular docking and pharmacophore modeling to assess the likelihood of a compound binding to a target site. nih.govresearchgate.netnih.gov While no specific studies detailing the virtual screening for novel this compound-like compounds were found, the methodology is widely applied in drug discovery to find new molecules based on known active scaffolds. researchgate.netnih.govresearchgate.netnih.gov The success of virtual screening depends on the quality of the computational models and the diversity of the chemical libraries screened. researchgate.netnih.gov

Future Research Directions for Oxepinac Compound Studies

Development of Advanced Synthetic Strategies for Complex Derivatives

Future research on Oxepinac should focus on developing advanced synthetic strategies to create more complex derivatives. The dibenz[b,e]oxepin nucleus, the core of this compound, has been a subject of synthetic interest due to its presence in various biologically active compounds. researchgate.net Previous studies have explored synthetic routes to dibenz[b,e]oxepin derivatives, including the cyclization of 2-(phenoxymethyl)benzoic acid derivatives and subsequent modifications. nih.gov For instance, the synthesis of new O-(arylcarbamoyl)-11-oximino-6,11-dihydro-dibenz[b,e]oxepin-11(6H)one compounds has been reported through reactions involving ketones and hydroxylamine (B1172632) hydrochloride, followed by treatment with aryl isocyanates. researchgate.netnih.gov

Advanced strategies could involve exploring novel catalytic methods, such as electrochemical late-stage functionalization, which has been applied to complex molecules derived from this compound, achieving high yields and enantioselectivity in some cases. acs.org Research into stereoselective synthesis, as demonstrated in the construction of benzo[c]oxepine skeletons found in natural products, could be crucial for developing chirally pure this compound derivatives with potentially improved pharmacological profiles. nih.gov Techniques like ring-closing alkene metathesis and asymmetric epoxidation have shown promise in constructing oxepine rings and introducing chiral centers in related structures. nih.gov Further investigation into metal-catalyzed cyclizations and domino reactions could also yield efficient pathways to novel this compound scaffolds and complex fused oxazines. eurekaselect.com

Elucidation of Undiscovered Molecular Targets and Mechanisms

While compounds structurally related to this compound have shown potential anti-inflammatory and analgesic activities, the specific molecular targets and detailed mechanisms of this compound itself require further comprehensive elucidation. ontosight.ai Research into the dibenz[b,e]oxepin nucleus has indicated its involvement in various biological activities, including potential anti-cancer effects through mechanisms like histone deacetylase (HDAC) inhibition and induction of apoptosis, as seen with certain derivatives. researchgate.netnih.gov Some studies on dibenz[b,e]oxepin derivatives have also suggested potassium channels encoded by hERG genes as potential targets. researchgate.netnih.gov

Future research should employ a combination of in silico, in vitro, and in vivo approaches to identify and validate previously undiscovered molecular targets. This could involve high-throughput screening against diverse target libraries, including receptors, enzymes, and ion channels. Investigating this compound's potential interactions with targets implicated in inflammation, pain pathways, and other relevant disease areas based on its structural similarity to known active compounds is essential. ontosight.ai Furthermore, detailed mechanistic studies are needed to understand the downstream effects of this compound binding to its targets, including intracellular signaling pathways and cellular responses. Techniques such as pull-down assays, surface plasmon resonance, and reporter gene assays could be valuable in these investigations.

Application of Advanced In Vitro Organ-on-a-Chip and 3D Culture Models

The application of advanced in vitro models, such as organ-on-a-chip (OOC) and 3D cell culture systems, represents a critical future research direction for studying this compound. These models offer more physiologically relevant environments compared to traditional 2D cell cultures, better mimicking the complexity of human tissues and organs. mdpi.comnih.govfrontiersin.orgoaepublish.com

Organ-on-a-chip technology can replicate key organ functions and tissue-tissue interfaces, allowing for the study of this compound's effects in a dynamic and controlled microenvironment. mdpi.comnih.govxiahepublishing.comharvard.edu This is particularly valuable for assessing potential efficacy and understanding organ-specific responses without relying solely on animal models. nih.govxiahepublishing.com For example, liver-on-a-chip systems have been used to study drug metabolism and hepatotoxicity, which could be relevant for evaluating this compound's metabolic fate and potential liver effects. xiahepublishing.comnih.gov

Similarly, 3D cell culture models provide a more accurate representation of in vivo cellular organization, cell-cell interactions, and extracellular matrix components. frontiersin.orgoaepublish.com These models are increasingly used in disease modeling, drug screening, and cancer research due to their ability to better predict in vivo outcomes. frontiersin.orgoaepublish.com Applying 3D culture systems to study this compound's activity in relevant cell types and disease models could provide more reliable data on its efficacy and mechanisms compared to conventional 2D cultures. frontiersin.orgoaepublish.com The integration of these advanced in vitro models can provide deeper insights into this compound's biological activities and help prioritize promising derivatives for further investigation.

Integration of Multi-Omics Data in Preclinical Investigations

Integrating multi-omics data in preclinical investigations of this compound is a crucial future research direction to gain a comprehensive understanding of its biological effects. Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by this compound treatment.

Analyzing transcriptomics data can reveal how this compound affects gene expression profiles in target cells or tissues, providing clues about affected pathways and potential mechanisms of action. Proteomics can identify changes in protein abundance and modifications, offering insights into the functional consequences of gene expression alterations. Metabolomics can profile small molecules, reflecting the metabolic state of cells and identifying metabolic pathways influenced by this compound.

Integrating these different layers of omics data through bioinformatics and systems biology approaches can help to build a more complete picture of this compound's interactions within biological systems. This can lead to the identification of biomarkers of response or resistance, the elucidation of complex signaling networks, and the discovery of off-target effects. Such integrated approaches can enhance the predictive power of preclinical studies and guide the development of more effective and targeted this compound derivatives.

Exploration of Novel Therapeutic Areas Based on Core Scaffold Activity

The dibenz[b,e]oxepin core structure, present in this compound, is found in compounds with a range of pharmacological activities beyond anti-inflammatory and analgesic effects, including psychotropic and potential anti-cancer properties. researchgate.netnih.gov This suggests that this compound and its derivatives could have therapeutic potential in novel areas not traditionally associated with the compound itself.

Future research should actively explore these novel therapeutic avenues based on the known activities of the dibenz[b,e]oxepin scaffold. This could involve investigating this compound's activity in in vitro and in vivo models of various diseases where compounds with this core structure have shown promise. For example, given the reported anti-cancer activity of some dibenz[b,e]oxepin derivatives, exploring this compound's potential in different cancer types and investigating its effects on cancer cell proliferation, apoptosis, and metastasis would be a valuable research direction. researchgate.netnih.gov Similarly, exploring its potential in neurological or psychiatric disorders could be warranted based on the use of related compounds in psychotropic therapy. researchgate.net This exploration should be guided by a thorough understanding of the structure-activity relationships of the dibenz[b,e]oxepin scaffold and the specific modifications present in this compound and its designed derivatives.

Computational Drug Repurposing and De Novo Design from this compound Scaffold

Computational approaches, specifically drug repurposing and de novo design, offer powerful tools for future research on this compound. Computational drug repurposing involves using computational methods to identify new therapeutic uses for existing drugs. europa.eunih.govresearchgate.netdrugpatentwatch.com Given that this compound has been studied for certain activities, computational approaches can screen databases of diseases and biological targets to predict potential new indications for this compound or its existing derivatives. europa.eunih.govresearchgate.netdrugpatentwatch.comremedi4all.org This can significantly accelerate the drug discovery process by leveraging existing safety data. drugpatentwatch.com

De novo design, on the other hand, involves designing novel molecular structures from scratch with desired properties, often based on a known scaffold or target structure. google.comresearchgate.netnih.govmdpi.com Starting from the this compound scaffold, de novo design algorithms can generate novel derivatives with optimized properties, such as improved potency, selectivity, or pharmacokinetic profiles, for specific targets or therapeutic areas. google.comresearchgate.netnih.govmdpi.com These computational methods can explore a vast chemical space and identify promising candidates for synthesis and experimental testing. The integration of computational screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling can further enhance the efficiency of both repurposing and de novo design efforts centered around the this compound scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Oxepinac, and what are their mechanistic underpinnings?

- Methodological Answer : this compound synthesis typically involves [1,3]-sigmatropic rearrangements or ring-closing metathesis. Key steps include purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via H/C NMR. For reproducibility, document solvent purity, catalyst loading (e.g., Grubbs catalyst for metathesis), and reaction temperature. Always compare yields and byproducts with prior literature .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Use a combination of H NMR (to identify proton environments), C NMR (for carbon skeleton verification), and IR spectroscopy (to confirm functional groups like ketones or ethers). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal XRD resolves absolute configuration. Report solvent effects and acquisition parameters (e.g., 400 MHz for NMR) to ensure replicability .

Q. How can researchers assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV:

- Protocol : Prepare buffers (pH 1–12), incubate this compound at 25°C, 40°C, and 60°C. Sample at intervals (0, 7, 14 days).

- Analysis : Quantify degradation products via peak area normalization. Use Arrhenius plots to predict shelf life. Include controls (e.g., inert atmosphere vs. aerobic) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported biological activity be resolved across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:

- In vitro : Use identical cell passages (e.g., HepG2, passage 5–10) and normalize to cell viability controls (MTT assay).

- In vivo : Adopt OECD guidelines for dose administration (e.g., mg/kg body weight). Perform meta-analyses using PRISMA frameworks to identify confounding variables .

Q. What strategies optimize this compound’s stereoselective synthesis to improve enantiomeric excess (ee)?

- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) under DOE (Design of Experiments) principles:

- Variables : Catalyst loading (5–20 mol%), solvent polarity (toluene vs. DCM), temperature (−20°C to 40°C).

- Analysis : Measure ee via chiral HPLC (Chiralpak AD-H column) or Mosher ester derivatization. Correlate results with computational docking studies (DFT for transition-state analysis) .

Q. How do computational models predict this compound’s metabolic pathways, and how can these be validated experimentally?

- Methodological Answer :

- In silico : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 targets.

- Validation : Incubate this compound with human liver microsomes (HLMs), quantify metabolites via LC-MS/MS. Compare kinetic parameters (, ) with predictions .

Key Methodological Considerations

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Ethical Compliance : For biological studies, follow IRB protocols for in vivo work (e.g., IACUC approval) .

- Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.